molecular formula C22H14F6N4O3S B3032662 4-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}-N-(3-pyridinylmethyl)benzenesulfonamide CAS No. 338412-13-8

4-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}-N-(3-pyridinylmethyl)benzenesulfonamide

Cat. No.: B3032662
CAS No.: 338412-13-8
M. Wt: 528.4 g/mol
InChI Key: DMUJKGCAZMKIEU-UHFFFAOYSA-N
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Description

The compound “4-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}-N-(3-pyridinylmethyl)benzenesulfonamide” is a chemical compound with the molecular formula C16H8F6N2O2 . It is also known by other synonyms such as “4-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}benzenol” and "4-[[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]oxy]phenol" .


Molecular Structure Analysis

The molecular structure of this compound includes a naphthyridine ring system with two trifluoromethyl groups at positions 5 and 7. This ring system is connected via an oxygen atom to a phenol group . The InChI code for this compound is InChI=1S/C16H8F6N2O2/c17-15(18,19)11-7-12(16(20,21)22)23-14-10(11)5-6-13(24-14)26-9-3-1-8(25)2-4-9/h1-7,25H .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 374.24 g/mol . It has a computed XLogP3-AA value of 4.8, indicating its lipophilicity . The compound has one hydrogen bond donor and ten hydrogen bond acceptors . The topological polar surface area is 55.2 Ų . The compound is a solid in its physical form .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard codes associated with this compound are H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), among others .

Properties

IUPAC Name

4-[[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]oxy]-N-(pyridin-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14F6N4O3S/c23-21(24,25)17-10-18(22(26,27)28)31-20-16(17)7-8-19(32-20)35-14-3-5-15(6-4-14)36(33,34)30-12-13-2-1-9-29-11-13/h1-11,30H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMUJKGCAZMKIEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNS(=O)(=O)C2=CC=C(C=C2)OC3=NC4=C(C=C3)C(=CC(=N4)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14F6N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363050
Record name 3K-005
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

528.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338412-13-8
Record name 3K-005
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}-N-(3-pyridinylmethyl)benzenesulfonamide
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4-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}-N-(3-pyridinylmethyl)benzenesulfonamide
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4-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}-N-(3-pyridinylmethyl)benzenesulfonamide
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4-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}-N-(3-pyridinylmethyl)benzenesulfonamide
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4-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}-N-(3-pyridinylmethyl)benzenesulfonamide
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4-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}-N-(3-pyridinylmethyl)benzenesulfonamide

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